4-Desiodo 4-Chloroiopmamidol
Description
4-Desiodo 4-Chloroiopmamidol is a derivative of Iopamidol, a non-ionic iodinated contrast agent widely used in radiographic imaging. Its molecular formula is C₁₇H₂₂ClI₂N₃O₈, with a molecular weight of 685.63 g/mol . The compound is structurally characterized by the replacement of one iodine atom with chlorine at the 4-position of the benzene ring, resulting in reduced iodination compared to its parent compound.
The compound is cataloged under PA 09 33080 and is recognized as a key impurity or intermediate in the synthesis and quality control of Iopamidol-based pharmaceuticals .
Properties
Molecular Formula |
C₁₇H₂₂ClI₂N₃O₈ |
|---|---|
Molecular Weight |
685.54 |
Synonyms |
(4-Chloro-N1, N3-bis(1,3-dihydroxypropan-2-yl)-5-(S)-lactamido-2,6-diiodoisophthalamide); USP Iopamidol Related Compound C; Iopamidol EP Impurity H |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Halogen Substitution :
- 4-Desiodo 4-Chloroiopmamidol replaces iodine with chlorine, reducing iodine content compared to triiodinated analogs like Iopromide Related Compound A . This substitution lowers molecular weight and may decrease radiopacity.
- The absence of chlorine in the Iopamidol Diiodo Derivative (C₁₇H₂₃I₂N₃O₈) results in a lower molecular weight (651.19 vs. 685.63), highlighting chlorine’s additive effect on mass .
Positional Isomerism :
- Iopamidol Related Compound C shares the same molecular formula as 4-Desiodo 4-Chloroiopmamidol but differs in iodine positioning (2,6-diiodo vs. 2,4-diiodo). This structural variation could affect binding affinity in biological systems .
Pharmacological and Physicochemical Properties
While direct pharmacological data for 4-Desiodo 4-Chloroiopmamidol are scarce, inferences can be drawn from structural analogs:
- Solubility : The chlorine atom’s electronegativity may improve aqueous solubility compared to fully iodinated derivatives, though this is counterbalanced by reduced iodine content .
- Toxicity Profile: Reduced iodine content may lower nephrotoxic risks, a common issue with iodinated contrast agents. However, chlorine introduction could introduce novel metabolic byproducts requiring further study .
Q & A
Basic Research Questions
Q. How can researchers formulate a rigorous research question for studying 4-Desiodo 4-Chloroiopmamidol?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- Population: Target molecular systems or biological models.
- Intervention: Synthesis pathways or pharmacological effects.
- Comparison: Analogues or derivatives (e.g., iodinated vs. de-iodinated forms).
- Outcome: Stability, bioavailability, or receptor binding efficiency.
Apply FINER to ensure the question aligns with ethical guidelines and novel contributions to medicinal chemistry .
Q. What are best practices for conducting a literature review on halogenated contrast agents like 4-Desiodo 4-Chloroiopmamidol?
- Methodological Answer :
- Step 1 : Use databases like PubMed, Chemotion, and RADAR4Chem to identify primary sources (e.g., synthesis protocols, spectral data).
- Step 2 : Differentiate primary (original studies) and secondary sources (reviews) for reliability assessment.
- Step 3 : Track citations systematically using tools like Connected Papers to map knowledge gaps and contradictions in physicochemical properties .
Q. What experimental design considerations are critical for synthesizing 4-Desiodo 4-Chloroiopmamidol?
- Methodological Answer :
- Reproducibility : Document reaction conditions (solvent, temperature, catalyst) and purification steps (HPLC, crystallization).
- Controls : Include analogues (e.g., 4-iodo derivatives) for comparative analysis.
- Validation : Use NMR, mass spectrometry, and X-ray crystallography for structural confirmation. Reference IUPAC guidelines for compound characterization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for 4-Desiodo 4-Chloroiopmamidol?
- Methodological Answer :
- Step 1 : Replicate experiments under identical conditions to rule out procedural errors.
- Step 2 : Use computational tools (DFT calculations) to predict expected spectral patterns and compare with empirical data.
- Step 3 : Consult multi-institutional datasets (e.g., nmrXiv) to identify systematic biases or solvent effects .
Q. What strategies optimize the synthesis of 4-Desiodo 4-Chloroiopmamidol for high-yield, scalable production?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (e.g., stoichiometry, reaction time) using factorial design to identify optimal conditions.
- Green Chemistry : Substitute hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Process Analytics : Implement in-situ FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Q. How can researchers ensure data integrity when studying the pharmacokinetics of 4-Desiodo 4-Chloroiopmamidol?
- Methodological Answer :
- FAIR Principles : Store raw data in repositories like Chemotion with metadata (e.g., HPLC gradients, animal model details).
- Blinding : Use double-blind protocols in in vivo studies to minimize bias.
- Statistical Rigor : Report confidence intervals for bioavailability metrics (e.g., AUC, Cmax) and use ANOVA for cross-group comparisons .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results for 4-Desiodo 4-Chloroiopmamidol’s binding affinity?
- Methodological Answer :
- Sensitivity Analysis : Test computational models against varying parameters (e.g., force fields, solvent models).
- Experimental Cross-Check : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for empirical validation.
- Collaborative Peer Review : Share datasets with computational chemists to identify modeling limitations .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
